molecular formula C21H28N2O3S B7688915 N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide

Cat. No.: B7688915
M. Wt: 388.5 g/mol
InChI Key: SPRBKMJKTHJRGV-UHFFFAOYSA-N
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Description

N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a sulfonyl group attached to a glycinamide backbone, with additional phenyl and ethyl groups contributing to its distinct chemical behavior.

Properties

IUPAC Name

N,N-diethyl-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-4-22(5-2)21(24)17-23(16-15-19-9-7-6-8-10-19)27(25,26)20-13-11-18(3)12-14-20/h6-14H,4-5,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRBKMJKTHJRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-diethylglycinamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonylated intermediate, which is then further reacted with 2-phenylethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Overall, the compound’s effects are mediated through its interactions with various biological molecules, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    N,N-diethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.

    N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide:

Uniqueness

N,N-diethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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